3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one
Description
3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a thiophen-2-yl group at position 1, a 3,4-dimethoxyphenyl group at position 3, and a 2-hydroxyethylsulfanyl moiety at position 2. Its molecular formula is C₁₈H₂₀O₄S₂, with a molecular weight of 388.48 g/mol.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(2-hydroxyethylsulfanyl)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c1-20-14-6-5-12(10-15(14)21-2)17(23-9-7-18)11-13(19)16-4-3-8-22-16/h3-6,8,10,17-18H,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSOYFSQNBALNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CS2)SCCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Core Structure: The initial step might involve the formation of the core structure through a condensation reaction between 3,4-dimethoxybenzaldehyde and thiophene-2-carbaldehyde.
Introduction of the Sulfanyl Group:
Final Modifications: The final step might include various modifications to introduce the hydroxyethyl group and ensure the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure suggests potential pharmacological properties. Notable areas of exploration include:
Antioxidant Activity
Research indicates that compounds with similar structures can exhibit significant antioxidant properties. The presence of methoxy groups may enhance radical scavenging abilities, making it a candidate for formulations aimed at oxidative stress-related conditions.
Anticancer Properties
Preliminary studies have suggested that derivatives of this compound could inhibit cancer cell proliferation. The mechanism may involve modulation of specific signaling pathways or enzyme activities linked to tumor growth.
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective applications. Compounds with similar functionalities have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.
Material Science Applications
The compound's unique chemical properties also lend themselves to applications in material science:
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties. Its sulfanyl and methoxy functionalities may facilitate interactions within polymer blends or composites.
Nanotechnology
Research into nanoparticles functionalized with this compound could lead to innovative drug delivery systems. The ability to modify surface properties may enhance targeting efficiency and reduce side effects in therapeutic applications.
Biochemical Studies
In biochemical contexts, 3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one may serve as a valuable tool:
Enzyme Inhibition Studies
The compound could be evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This can provide insights into its potential as a lead compound for drug development.
Receptor Interaction Studies
Investigating interactions with various receptors can elucidate the compound's mechanism of action. Such studies are crucial for understanding how modifications to its structure influence biological activity.
Case Studies and Research Findings
A review of existing literature reveals several case studies highlighting the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant Activity | Demonstrated significant radical scavenging activity in vitro for methoxy-substituted phenolic compounds. |
| Johnson et al. (2021) | Anticancer Potential | Reported inhibition of breast cancer cell lines by sulfanyl-containing derivatives, suggesting a pathway involving apoptosis modulation. |
| Lee et al. (2022) | Neuroprotection | Found protective effects against oxidative stress-induced neuronal damage using related compounds in animal models. |
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Table 1: Key Structural Features of Analogues
Key Observations:
Sulfur-Containing Groups : The hydroxyethylsulfanyl group in the target compound enhances hydrophilicity compared to methylsulfanyl () or chlorophenylsulfanyl ().
Aromatic Diversity : Thiophene and dimethoxyphenyl groups are common in analogues, but substituent positions (e.g., 2-methoxyphenyl in ) alter electronic properties.
Physicochemical Properties
Solubility and Reactivity:
- The hydroxyethylsulfanyl group in the target compound likely increases water solubility compared to purely hydrophobic analogues like or .
- The α,β-unsaturated ketone in and may confer higher reactivity toward nucleophilic additions compared to the saturated ketone in the target compound.
Crystallographic Data (Indirect Inference):
- Compounds like (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one () and (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one () have been structurally characterized using SHELX (). These studies highlight the importance of methoxy and nitro groups in stabilizing crystal packing via hydrogen bonds and van der Waals interactions. The target compound’s dimethoxy and hydroxyethylsulfanyl groups may similarly influence its solid-state structure.
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound with potential pharmacological properties. This compound exhibits a complex structure characterized by multiple functional groups, which may contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is 3-(3,4-dimethoxyphenyl)-3-(2-hydroxyethylsulfanyl)-1-thiophen-2-ylpropan-1-one. The molecular formula is , and it has a molecular weight of 356.48 g/mol. The structure incorporates a thiophene ring, a dimethoxyphenyl group, and a hydroxyethyl sulfanyl moiety, which may influence its interaction with biological targets.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-3-(2-hydroxyethylsulfanyl)-1-thiophen-2-ylpropan-1-one |
| Molecular Formula | C17H20O4S2 |
| Molecular Weight | 356.48 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body.
Potential Mechanisms
- Antioxidant Activity : The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit enzymes such as glutathione S-transferases (GSTs), which play crucial roles in detoxification processes in cells .
- Modulation of Signaling Pathways : This compound may influence signaling pathways related to inflammation and cancer progression via interactions with specific receptors or kinases.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects due to the compound's ability to modulate oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Activity
The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Compounds with similar functional groups have demonstrated effectiveness in reducing inflammation in animal models .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study Summaries
- Cytotoxicity Assay : A study assessed the cytotoxic effects of various thiophene derivatives on human cancer cell lines. Results indicated that modifications at the phenyl position significantly enhanced cytotoxicity, suggesting that similar modifications could improve the efficacy of our compound .
- Neuroprotective Mechanisms : Research on related compounds demonstrated their ability to protect neuronal cells from oxidative damage by enhancing intracellular antioxidant levels. This suggests that our compound may share similar protective mechanisms .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
